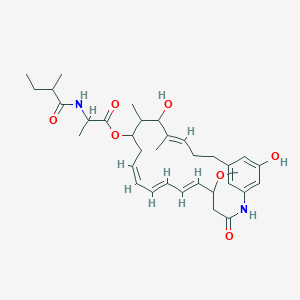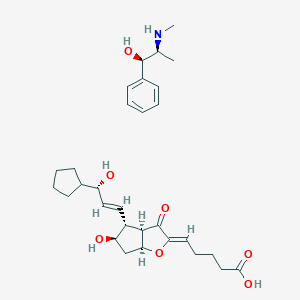
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloride, also known as Boc-L-phenylalanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride, is a chemical compound used in scientific research. It is a derivative of phenylalanine and tyrosine, two amino acids commonly found in proteins. Boc-L-phenylalanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride is synthesized using a multistep process that involves the reaction of several chemical reagents.
Wirkmechanismus
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride does not have a specific mechanism of action. Instead, it is used as a building block in the synthesis of peptides and proteins. Once incorporated into a peptide or protein, the compound may affect the biochemical and physiological properties of the resulting molecule.
Biochemical and physiological effects:
The biochemical and physiological effects of Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride depend on the peptide or protein it is incorporated into. Peptides and proteins containing Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride may have altered binding affinity, enzymatic activity, or stability compared to those without the compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride in lab experiments include its ability to be incorporated into peptides and proteins, its availability from commercial sources, and its relatively low cost. The limitations of using the compound include its multistep synthesis process, which can be time-consuming and require specialized equipment, and the potential for the compound to affect the biochemical and physiological properties of the resulting peptide or protein.
Zukünftige Richtungen
For research involving Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride include the synthesis and characterization of novel peptides and proteins containing the compound, the study of the biochemical and physiological effects of these molecules, and the development of new applications for the compound in scientific research. Additionally, the development of more efficient and cost-effective synthesis methods for Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride may enable its wider use in scientific research.
Synthesemethoden
The synthesis of Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride involves several steps. The first step involves the reaction of Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine with 2,3-bis(methoxycarbonyl)-prop-2-yn-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with N-(tert-butoxycarbonyl)-L-tyrosine in the presence of DCC and 4-dimethylaminopyridine (DMAP) to form Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine. Finally, the product is treated with hydrochloric acid to obtain Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride is used in scientific research for various applications. It is commonly used as a building block in the synthesis of peptides and proteins. It can also be used as a substrate for enzymes that cleave peptide bonds. Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloridealanine-O-2,3-bis(methoxycarbonyl)-N-(prop-2-yn-1-yl)-L-tyrosine hydrochloride has been used in the synthesis of several bioactive peptides, including neuropeptide Y and angiotensin II.
Eigenschaften
CAS-Nummer |
100482-38-0 |
|---|---|
Produktname |
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-morpholinopropyl ester, hydrochloride |
Molekularformel |
C17H27ClN2O4 |
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
(2-hydroxy-3-morpholin-4-ium-4-ylpropyl) 4-(propylamino)benzoate;chloride |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-2-7-18-15-5-3-14(4-6-15)17(21)23-13-16(20)12-19-8-10-22-11-9-19;/h3-6,16,18,20H,2,7-13H2,1H3;1H |
InChI-Schlüssel |
YNRIQKBNEFWKTM-UHFFFAOYSA-N |
SMILES |
CCCNC1=CC=C(C=C1)C(=O)OCC(C[NH+]2CCOCC2)O.[Cl-] |
Kanonische SMILES |
CCCNC1=CC=C(C=C1)C(=O)OCC(C[NH+]2CCOCC2)O.[Cl-] |
Synonyme |
2-Hydroxy-3-morpholinopropyl p-(propylamino)benzoate hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)


![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)






![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)

